Cuproxoline

Description

The exact mass of the compound Cuproxoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cuproxoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cuproxoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

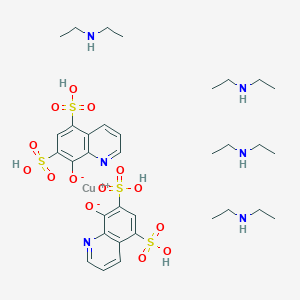

copper;5,7-disulfoquinolin-8-olate;N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO7S2.4C4H11N.Cu/c2*11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9;4*1-3-5-4-2;/h2*1-4,11H,(H,12,13,14)(H,15,16,17);4*5H,3-4H2,1-2H3;/q;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRTVBMNRNCBLQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCNCC.CCNCC.CCNCC.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56CuN6O14S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13007-93-7 |

Source

|

| Record name | Cuproxoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUPROXOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X36RBY88G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

what is Cuproxoline and its chemical structure

Executive Summary

As a Senior Application Scientist, evaluating organometallic therapeutics requires looking beyond basic molecular formulas to understand the dynamic physicochemical systems at play. Cuproxoline (CAS: 13007-93-7) is a highly specialized copper(II) coordination complex. Historically marketed under trade names such as Dicuprene (for human rheumatology) and Cujec (for veterinary medicine) (1)[1], this compound was engineered to solve a specific pharmacological challenge: delivering bioavailable, therapeutic copper without triggering acute heavy metal toxicity or suffering from poor aqueous solubility.

Chemical Identity and Structural Architecture

The formal IUPAC designation for Cuproxoline is Tetrahydrogen bis[8-hydroxy-5,7-quinolinedisulfonato(3-)-N1,O8]cuprate(4-) compound with N-ethylethanamine (1:4) . It is registered under CID 71855 (2)[2].

Structural Breakdown & Causality:

-

The Metal Core: A central Cu(II) ion acts as the pharmacophore.

-

The Chelating Ligands: Two molecules of 8-hydroxyquinoline-5,7-disulfonic acid coordinate to the Cu(II) center via their quinoline nitrogen (N1) and phenolate oxygen (O8). This forms a thermodynamically stable square-planar or distorted octahedral geometry. The chelate effect prevents the premature release of free Cu2+ ions in the bloodstream.

-

The Counterions: The four sulfonic acid groups across the two ligands remain uncoordinated and are fully deprotonated, giving the complex a net 4- charge. This charge is neutralized by four diethylammonium cations (protonated N-ethylethanamine).

Why this specific design? The causality behind incorporating bulky diethylammonium counterions and highly polar sulfonate groups is to disrupt crystal lattice packing and maximize hydration. This deliberate formulation strategy yields a compound that dissolves readily in water to form a dark-green, nearly neutral solution (pH ~7.0) that can withstand thermal sterilization (autoclaving) without degrading[1].

Physicochemical Data Summary

To facilitate rapid comparison and formulation planning, the quantitative physicochemical properties of Cuproxoline are summarized below:

| Parameter | Specification |

| CAS Registry Number | 13007-93-7 |

| Molecular Formula | C34H56CuN6O14S4 |

| Molecular Weight | 964.65 g/mol |

| Core Metal | Copper (Cu2+) |

| Primary Ligand | 8-hydroxyquinoline-5,7-disulfonic acid |

| Counterion | Diethylamine (N-ethylethanamine) |

| Physical Appearance | Green platelets |

| Aqueous Solubility | Highly soluble (forms a stable 10% dark-green solution) |

| Toxicity (LD50) | 126 mg/kg (intramuscular in rats) |

Pharmacodynamics and Mechanistic Causality

Cuproxoline operates via two distinct pharmacological pathways depending on the target application:

A. Rheumatology (Anti-Inflammatory Action) In the mid-20th century, copper complexes like Dicuprene were utilized as disease-modifying anti-rheumatic drugs (DMARDs) (3)[3]. The mechanistic causality lies in the complex's ability to act as an exogenous superoxide dismutase (SOD) mimic. By delivering Cu(II) to inflamed synovial tissues, the complex catalyzes the dismutation of tissue-damaging superoxide radicals into oxygen and hydrogen peroxide, thereby halting oxidative stress and reducing joint inflammation.

B. Veterinary Medicine (Parenteral Supplementation) In ruminants, dietary copper is frequently antagonized by high levels of sulfur and molybdenum in pastures, which form insoluble thiomolybdates in the rumen and block copper absorption (4)[4]. The causality of using Cuproxoline (Cujec) via intramuscular injection is to completely bypass the rumen. This parenteral route delivers highly bioavailable copper directly into the systemic circulation, effectively curing secondary copper deficiency.

Caption: Mechanistic pathway of Cuproxoline in bypassing rumen antagonists and reducing inflammation.

Experimental Protocol: Synthesis and Self-Validating Characterization

To ensure batch-to-batch reproducibility, the synthesis of Cuproxoline must be treated as a self-validating system. The following protocol outlines the precise causality behind each synthetic step and embeds quality control checkpoints directly into the workflow.

Phase 1: Ligand Solvation & Deprotonation

-

Suspend 2.0 molar equivalents of 8-hydroxyquinoline-5,7-disulfonic acid in deionized water.

-

Slowly add 4.5 molar equivalents of diethylamine under continuous stirring. Causality: Diethylamine acts as a Lewis base, deprotonating both the sulfonic acid groups and the phenolic hydroxyl group. This drives the highly polar ligand into an aqueous solution and primes the N,O-donor sites for metallation.

Phase 2: Metallation

-

Prepare an aqueous solution containing 1.0 molar equivalent of Copper(II) sulfate pentahydrate.

-

Titrate the Cu(II) solution dropwise into the ligand mixture at ambient temperature. Causality: The thermodynamic affinity of Cu2+ for the N,O-chelation pocket drives the displacement of any remaining protons. The solution will immediately undergo a bathochromic shift to a deep, dark green, indicating successful coordination.

Phase 3: Isolation

-

Concentrate the resulting solution under reduced pressure at 40°C.

-

Induce precipitation by adding a miscible anti-solvent (e.g., cold absolute ethanol). Causality: The anti-solvent drastically lowers the dielectric constant of the medium, forcing the highly charged Cuproxoline salt to precipitate as green platelets while leaving unreacted precursors in the supernatant.

Phase 4: Self-Validating Checkpoints

-

Validation 1 (pH Neutrality): Re-dissolve a 10% w/v sample of the isolated platelets in deionized water. The system validates itself if the pH reads between 6.8 and 7.2. An acidic pH indicates incomplete deprotonation or excess uncoordinated copper sulfate.

-

Validation 2 (Spectroscopy): Analyze the solution via UV-Vis spectroscopy. The presence of a broad d-d transition band (~600-700 nm) and specific Ligand-to-Metal Charge Transfer (LMCT) bands confirms the integrity of the Cu(II) coordination sphere. If either check fails, the batch must be recrystallized.

Caption: Step-by-step synthesis and self-validating quality control workflow for Cuproxoline.

References

- Cuproxoline - DrugFuture Chemical Index Database Source: DrugFuture URL

- Source: PubChem (NIH)

- Source: PubMed (NIH)

- Source: Meat & Livestock Australia (MLA)

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Cuproxoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cuproxoline. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the causality behind its characteristics and the experimental considerations for its handling and analysis. Cuproxoline, a copper-containing coordination complex, presents a unique profile of interest for various scientific applications. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Molecular Identity and Structure

Cuproxoline is the international non-proprietary name for the copper complex of bis(8-hydroxy-5,7-disulfoquinoline) with diethylamine.[1][2] Its molecular structure is centered around a copper (II) ion chelated by two molecules of 8-hydroxyquinoline-5,7-disulphonic acid. The negative charges of the sulfonate groups are counterbalanced by four diethylammonium cations.

Synonyms: Cuproxolina, Cuproxolinum, Cuprimyl, Dicuprene, Copper diethylamine oxyquinoline sulfonate.[1]

Structural Elucidation

The core of Cuproxoline's structure is the coordination of the copper ion by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group of the 8-hydroxyquinoline-5,7-disulphonic acid ligand. This bidentate chelation results in a stable complex.[3]

Caption: Simplified coordination structure of the Cuproxoline complex.

Physical Properties

The physical properties of Cuproxoline are largely dictated by its ionic nature and the presence of multiple sulfonate groups, which contribute to its solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₆CuN₆O₁₄S₄ | [1][2] |

| Molecular Weight | 964.7 g/mol | [1][2] |

| Appearance | Yellow fine crystalline powder | Inferred from parent compound[4] |

| Solubility | Soluble in water. | Inferred from parent compound[5] |

Solubility Profile

8-Hydroxyquinoline-5,7-disulphonic acid is known to be soluble in water.[5] This solubility is attributed to the presence of the two highly polar sulfonic acid groups and the hydroxyl group. The solubility is also pH-dependent, a characteristic that is expected to be retained by the Cuproxoline complex. In acidic media, the protonation of the nitrogen atom in the quinoline ring can influence its solubility.

Chemical Properties

The chemical properties of Cuproxoline are dominated by the coordination chemistry of the copper (II) ion and the inherent reactivity of the 8-hydroxyquinoline-5,7-disulphonic acid ligand.

Coordination Chemistry and Stability

The formation of the Cuproxoline complex is a result of the strong chelation between the copper (II) ion and the bidentate 8-hydroxyquinoline-5,7-disulphonic acid ligand. The stability of such copper complexes is generally high, which is a key factor in their biological activity and potential therapeutic applications. The stability constant for copper (II) complexes with similar ligands is typically high, indicating a thermodynamically favorable formation. For instance, the logarithm of the stability constant (log K) for the copper(II) complex with 8-hydroxyquinoline is around 13.1.[6] While the exact stability constant for Cuproxoline is not reported, the presence of electron-withdrawing sulfonate groups on the quinoline ring may influence the electron density on the coordinating nitrogen and oxygen atoms, thereby affecting the complex's stability.

Reactivity and Degradation

The stability of Cuproxoline is subject to environmental factors such as pH, temperature, and light.

-

pH Stability: The integrity of the complex is expected to be pH-dependent. In highly acidic conditions, protonation of the ligand may lead to decomplexation. Conversely, in strongly basic conditions, the formation of copper hydroxide precipitates could occur. The optimal pH for the formation and stability of similar metal-8-hydroxyquinoline-5-sulfonic acid complexes is generally between 5 and 8.[6]

-

Thermal Stability: Thermal degradation of the complex is expected to occur at elevated temperatures. The stability of the parent compound, 8-hydroxyquinoline-5-sulfonic acid, has a high melting point, suggesting good thermal stability of the ligand itself.[4][5] However, the overall thermal stability of the complex would also depend on the strength of the coordination bonds and the stability of the diethylammonium counter-ions.

-

Photostability: Quinolines and their derivatives can be susceptible to photodegradation. It is advisable to protect solutions of Cuproxoline from prolonged exposure to light to prevent potential degradation. Photostability testing, following guidelines such as ICH Q1B, would be necessary to fully characterize this property.[7][8][9]

Experimental Protocols

Synthesis of Cuproxoline

A general method for the synthesis of Cuproxoline involves the reaction of a soluble copper (II) salt with 8-hydroxyquinoline-5,7-disulphonic acid in the presence of diethylamine.

Materials:

-

8-hydroxyquinoline-5,7-disulphonic acid

-

Copper (II) sulfate pentahydrate

-

Diethylamine

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a molar equivalent of 8-hydroxyquinoline-5,7-disulphonic acid in deionized water.

-

In a separate beaker, dissolve a molar equivalent of copper (II) sulfate pentahydrate in deionized water.

-

Slowly add the copper (II) sulfate solution to the 8-hydroxyquinoline-5,7-disulphonic acid solution with continuous stirring.

-

Add four molar equivalents of diethylamine to the reaction mixture to act as the counter-ion and to adjust the pH.

-

A precipitate of Cuproxoline may form. If so, collect the precipitate by vacuum filtration.

-

Wash the collected solid with deionized water and then with a small amount of cold ethanol.

-

Dry the final product in a desiccator or a vacuum oven at low temperature.

Caption: General workflow for the synthesis of Cuproxoline.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of Cuproxoline.

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be within the stability range of the complex) and an organic modifier like acetonitrile or methanol.

-

Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the complex.

UV-Visible Spectroscopy: The UV-Vis spectrum of Cuproxoline is expected to show characteristic absorption bands arising from the π-π* transitions of the quinoline ring system, which are influenced by the coordination to the copper ion. The UV-Vis spectrum of ciprofloxacin, a related quinolone, shows absorption maxima around 272 nm, 316 nm, and 331 nm.[10] A similar profile, with potential shifts due to the sulfonic acid groups and copper chelation, would be expected for Cuproxoline.

Safety and Handling

As with any chemical substance, appropriate safety precautions should be taken when handling Cuproxoline. Based on the safety data for related compounds like quinoline, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[4] Specific toxicity studies for Cuproxoline are not widely available, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

Cuproxoline is a coordination complex with a well-defined structure and interesting chemical properties. Its foundation on the 8-hydroxyquinoline-5,7-disulphonic acid ligand imparts water solubility and strong metal-chelating capabilities. While further research is needed to fully quantify all of its physical and chemical parameters, this guide provides a solid foundation for researchers and drug development professionals working with this compound. The provided insights into its synthesis, analysis, and expected properties will aid in the design of future experiments and applications.

References

-

PubChem. Compound Summary for CID 71855, Cuproxoline. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 8-hydroxyquinoline-5-sulfonic acid. [Link]

-

Dalton Transactions. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. [Link]

-

University of Bristol. Stability constants for copper complexes. [Link]

-

PubChem. Compound Summary for CID 71855, Cuproxoline. [Link]

- Google Patents. CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

PubMed. Stability constants of copper(II) mixed complexes with some 4-quinolone antibiotics and (N-N) donors. [Link]

-

JOCPR. Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. [Link]

-

PubMed. Toxicological evaluation of fluproquazone. [Link]

-

Caron. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

PubChem. Compound Summary for CID 71856, 8-Hydroxyquinoline-5,7-disulphonic acid. [Link]

-

BfArM. Guideline on Photostability Testing. [Link]

-

ResearchGate. The UV-Vis absorption spectra of the standard solution of ciprofloxacin... [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

IJPSR. Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. [Link]

-

PubMed. Accelerated photostability study of tretinoin and isotretinoin in liposome formulations. [Link]

-

Porsolt. Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. [Link]

-

PMC. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. [Link]

-

Charles River. General Toxicology Studies. [Link]

-

Nucro-Technics. Preclinical Toxicology Testing Services. [Link]

-

International Journal of Pharmaceutical Sciences. Akash Shelake, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 11, 910-919. [Link]

-

GitHub Pages. SOLUBILITY DATA SERIES. [Link]

-

IUPAC. SOLUBILITY DATA SERIES. [Link]

-

ResearchGate. Validated HPLC Method for Analysis of Oxaprozin in a Formulation. [Link]

-

ResearchGate. UV-ABSORBANCE SPECTRA OF CIPROFLOXACIN HCL USING 0.1 N HCL (A) AND DISTILLED WATER (B) AS SOLVENTS. [Link]

-

PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

-

PMC. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. [Link]

-

Semantic Scholar. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. [Link]

-

ResearchGate. The UV-Vis absorption spectra of the standard solution of ciprofloxacin... [Link]

-

ResearchGate. Thermal stability of pentoxifylline: active substance and tablets. [Link]

-

JPP. Analytical Method Development and Validation for the Determination of Acebrophylline by Rp-Uhplc in Solid Dosage Forms. [Link]

-

PMC. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]

-

ResearchGate. Solubility Measurements of Crystalline Cu2O in Aqueous Solution as a Function of Temperature and pH. [Link]

-

YouTube. Determination of Ciprofloxacin Concentration Using DR Hach 6000 UV–Visible Spectrophotometer. [Link]

-

RUO Principal. Effects of thermal processing and ph on the physicochemical properties, stability, and structure of taxifolin-loaded nanostructured lipid carriers. [Link]

-

ResearchGate. (a) UV-Vis spectra of (i) ciprofloxacin (inset showing its chemical... [Link]

-

ResearchGate. The influence of pH on the stability of antazoline: Kinetic analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cuproxoline | C34H56CuN6O14S4 | CID 71855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. issr.edu.kh [issr.edu.kh]

- 7. ema.europa.eu [ema.europa.eu]

- 8. caronscientific.com [caronscientific.com]

- 9. bfarm.de [bfarm.de]

- 10. researchgate.net [researchgate.net]

Cuproxoline: Physicochemical Profiling, Solubility Dynamics, and Stability Kinetics in Parenteral Formulations

Executive Summary

Cuproxoline (CAS: 13007-93-7), commercially known under trade names such as Dicuprene and Cujec, is a highly specialized metallo-organic complex[1]. Originally developed as an antirheumatic agent, its primary modern application lies in veterinary medicine as a parenteral copper supplement to treat hypocupraemia in ruminants[1],[2]. The core engineering of Cuproxoline solves a fundamental challenge in metallo-pharmacology: achieving high aqueous solubility and physiological pH compatibility without compromising the thermodynamic stability of the central metal coordination sphere. This whitepaper provides an in-depth technical analysis of Cuproxoline’s solubility mechanisms, stability profiles, and the self-validating analytical protocols required for its evaluation.

Molecular Architecture and Solubilization Mechanics

The parent compound, copper 8-hydroxyquinoline, is notoriously insoluble in aqueous media, rendering it unsuitable for intravenous or intramuscular injection. Cuproxoline overcomes this via a dual-modification strategy:

-

Ligand Functionalization : The addition of sulfonic acid groups at the 5 and 7 positions of the quinoline ring creates 8-hydroxy-5,7-quinolinedisulfonic acid. While this increases polarity, the resulting copper complex remains highly acidic and tissue-irritating.

-

Counter-Ion Neutralization : The complex is formulated with four equivalents of diethylamine (N-ethylethanamine)[1],[3].

The diethylamine acts as a basic counter-ion, neutralizing the four sulfonic acid moieties across the two coordinated ligands. This salt formation drastically reduces the crystal lattice energy and enhances hydration, yielding a compound that readily dissolves in water to form a dark-green solution[1]. Crucially, a 10% (w/v) aqueous solution of Cuproxoline is almost perfectly neutral (pH ~7.0), which is a strict requirement for minimizing injection-site necrosis[1].

Fig 1: Counter-ion mediated solubilization pathway of Cuproxoline.

Quantitative Physicochemical and Solubility Data

To facilitate formulation development, the quantitative parameters of Cuproxoline are summarized below. The molecular weight of the fully formulated salt is 964.65 g/mol , reflecting the 1:4 stoichiometry of the cuprate complex to diethylamine[1],[3].

Table 1: Physicochemical and Structural Parameters

| Parameter | Value |

| IUPAC / CAS Name | Tetrahydrogen bis[8-hydroxy-5,7-quinolinedisulfonato(3-)-N1,O8]cuprate(4-) compd with N-ethylethanamine (1:4)[1] |

| CAS Registry Number | 13007-93-7[1],[3] |

| Molecular Formula | C34H56CuN6O14S4[1],[3] |

| Molecular Weight | 964.65 g/mol [1],[3] |

| Physical Appearance | Green platelets[1] |

| LD50 (Intramuscular, Rats) | 126 mg/kg[1] |

Table 2: Solubility Profile

| Solvent / Medium | Solubility Descriptor | Mechanistic Rationale |

| Water (Deionized, 25°C) | Highly Soluble (>100 mg/mL) | Salt formation via diethylamine counter-ions enables robust hydration and disrupts lattice packing. |

| 10% Aqueous Solution pH | ~7.0 (Neutral)[1] | Complete neutralization of sulfonic acid moieties by diethylamine prevents free proton release. |

| Non-Polar Organics | Insoluble | High polarity and ionic nature of the cuprate-diethylammonium complex prevents solvation. |

Thermodynamic and Formulation Stability

A critical pharmaceutical advantage of Cuproxoline is its thermal resilience. Aqueous solutions of Cuproxoline can be terminally sterilized by standard autoclaving (121°C for 15 minutes) without inducing ligand dissociation or the precipitation of free copper[1].

Table 3: Stability Matrix (Aqueous Formulation)

| Stress Condition | Stability Outcome | Analytical Observation |

| Thermal (Autoclaving, 121°C) | Stable[1] | No ligand dissociation; solution remains clear dark-green. |

| Acidic Hydrolysis (pH < 3.0) | Unstable | Protonation of sulfonate/hydroxyl groups; potential copper dissociation. |

| Basic Hydrolysis (pH > 10.0) | Unstable | Risk of Cu(OH)2 precipitation and ligand displacement. |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent analytical artifacts.

Protocol I: Equilibrium Solubility Profiling (Shake-Flask Method)

Causality Focus: Standard solubility tests often fail for metallo-organics due to colloidal dispersion, which mimics true solubility. This protocol uses high-speed centrifugation prior to filtration to eliminate colloidal interference.

-

Preparation: Add an excess of Cuproxoline powder to 10.0 mL of deionized water in a light-protected Type I borosilicate glass vial.

-

Equilibration: Agitate at 150 rpm on an orbital shaker at 25.0 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium.

-

Separation (Self-Validation Step): Centrifuge the suspension at 10,000 × g for 15 minutes. Do not rely solely on filtration. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. (Note: Pre-saturate the filter with 2 mL of the sample to prevent artificial solubility depression due to analyte adsorption onto the membrane).

-

Quantification: Dilute the filtrate appropriately and analyze via UV-Vis spectrophotometry (λmax ~ 254 nm) or Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for total copper content.

Protocol II: Stability-Indicating Thermal Stress Assay

Causality Focus: When testing thermal stability, alkali leaching from low-quality glass can artificially raise the pH, inducing copper precipitation and confounding stability data. This workflow mandates Type I glass and includes a system suitability check.

-

Formulation: Prepare a 10% (w/v) aqueous solution of Cuproxoline. Verify the initial pH is 7.0 ± 0.2.

-

Sterilization Simulation: Seal the solution in a Type I glass ampoule. Subject to saturated steam at 121°C (15 psi) for 15 minutes.

-

System Suitability (Self-Validation Step): Before analyzing the stressed sample, inject a standard solution of 8-hydroxyquinoline-5,7-disulfonic acid into the RP-HPLC to verify a tailing factor of ≤ 1.5. This ensures the column stationary phase has not been degraded by residual metal ions.

-

HPLC Analysis: Inject 10 µL of the stressed sample into an RP-HPLC system equipped with a C18 column. Use a mobile phase of 0.1% TFA in Water / Acetonitrile (gradient). Monitor for the emergence of free ligand peaks, which would indicate thermal degradation of the coordination complex.

Fig 2: Self-validating stability-indicating workflow for thermal degradation assessment.

Pharmacokinetic Translation & Toxicity Thresholds

The physicochemical properties of Cuproxoline directly dictate its in vivo performance. Studies have demonstrated that Cuproxoline (copper DOS) is rapidly translocated from the injection site, producing little to no local tissue reaction[2]. This is a stark contrast to alternative therapies like copper methionate, which suffer from poor solubility, resulting in marked injection-site reactions and slow systemic absorption[2].

However, this rapid translocation narrows the therapeutic index. Because the highly soluble Cuproxoline is absorbed so efficiently, dosing must be rigorously controlled. Exceeding the safety threshold (e.g., doses around 0.5 mg/kg in sheep) can lead to acute, severe centrilobular hepatocellular necrosis and hepatic encephalopathy[4]. Therefore, validating the stability and solubility of the formulation is not just a regulatory requirement, but a critical safety mandate to prevent accidental dose dumping.

References

1.[1] Title: Cuproxoline Chemical Index Database. Source: DrugFuture. URL:[Link] 2.[3] Title: PubChem Compound Summary for CID 71855, Cuproxoline. Source: National Center for Biotechnology Information (NIH). URL:[Link] 3.[2] Title: Comparison between parenterally administered copper complexes of their ability to alleviate hypocupraemia in sheep and cattle. Source: PubMed (Veterinary Record). URL:[Link] 4.[4] Title: Death in sheep following dosing with copper diethylamine oxyquinoline sulphonate as a commercial injectable copper preparation. Source: PubMed (Australian Veterinary Journal). URL:[Link]

Sources

- 1. Cuproxoline [drugfuture.com]

- 2. Comparison between parenterally administered copper complexes of their ability to alleviate hypocupraemia in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cuproxoline | C34H56CuN6O14S4 | CID 71855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Death in sheep following dosing with copper diethylamine oxyquinoline sulphonate as a commercial injectable copper preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Copper Chelation by Cuproxoline (Cuprizone)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Cuproxoline, known chemically as Cuprizone or bis(cyclohexanone)oxalyldihydrazone, is a highly sensitive and selective copper-chelating agent first reported over seven decades ago.[1][2][3][4] Its reaction with copper ions produces an intensely colored blue complex, a property that has been historically leveraged for the spectrophotometric determination of trace copper.[3][5] Beyond its analytical applications, Cuproxoline is a critical tool in neuroscience research, where its administration to rodents induces demyelination, providing a widely used animal model for diseases like multiple sclerosis.[1][6][7] Despite its long history of use, the precise coordination chemistry of Cuproxoline has been a subject of investigation for decades.[2][8] This guide synthesizes current understanding, revealing a complex, condition-dependent chelation mechanism that involves ligand hydrolysis and an unusual stabilization of a higher copper oxidation state. Through a combination of advanced spectroscopic and computational methods, it has been established that the chelation process can yield two distinct products: a green oligomeric Cu(II) complex and a striking blue monomeric Cu(III) complex.[1][4] This document provides a detailed exploration of the molecular interactions, structural characteristics, and experimental methodologies used to elucidate the fascinating chemistry of copper chelation by Cuproxoline.

Introduction to Cuproxoline (Cuprizone) as a Copper Chelator

Chemical Identity and Structure

Cuproxoline is the common name for the organic compound bis(cyclohexanone)oxalyldihydrazone.[1] It belongs to the hydrazone class of ligands, which are known for their versatile coordination chemistry with transition metals.[9][10][11] The structure features a central oxalyldihydrazide backbone flanked by two cyclohexanone-derived moieties. This configuration provides multiple potential donor atoms—specifically nitrogen and oxygen—for coordinating with a metal ion.

Historical Context and Applications

The primary application of Cuproxoline stems from its highly chromogenic reaction with copper ions.[5] This has made it a valuable reagent in analytical chemistry for the colorimetric quantification of copper in various samples, including biological materials.[3][6][12] In the field of neuroscience, Cuproxoline is widely used as a neurotoxic agent to induce demyelination in animal models.[1][7] While the exact mechanism of its biotoxicity is still under investigation and may involve factors beyond simple copper chelation, its ability to perturb copper homeostasis is considered a key initiating factor.[6][7][13]

The Core Chelation Mechanism: A Tale of Two Complexes

The interaction between Cuproxoline and copper is not a simple one-to-one binding event. The reaction conditions, particularly the solvent environment and the stoichiometry of the reactants, dictate the formation of two distinct, structurally different complexes.[1][4][14]

The Green Oligomeric Cu(II) Complex

In the absence of an aqueous medium (e.g., in neat alcohol) or when copper is in stoichiometric excess, Cuproxoline reacts with Cu(II) ions to form an amorphous green precipitate.[1][4] Structural characterization, combining techniques like X-ray Absorption Spectroscopy (XAS) and computational modeling, has revealed this green product to be an extended oligomeric complex.[1][8]

-

Structure: Comprised of repeating Cu(II) centers bridged by unhydrolyzed Cuproxoline ligands.[1][4]

-

Copper Oxidation State: The copper ion remains in the +2 oxidation state.

-

Coordination: Each Cu(II) ion is coordinated by the hydrazone ligands, creating a polymeric chain with Cu(II) centers separated by approximately 4.8 Å.[1][2]

The Blue Monomeric Cu(III) Complex

The most well-known product, responsible for the classic colorimetric assay, is an intensely blue complex. Its formation is favored under aqueous conditions where a large excess of the Cuproxoline ligand relative to copper is present.[1][4] For many years, the exact nature of this complex was debated, but recent comprehensive studies have confirmed a fascinating and unusual structure.[2][5][15]

-

Ligand Hydrolysis: The formation of the blue complex is contingent upon the Cu(II)-induced asymmetric hydrolysis of the Cuproxoline ligand.[8][14] One of the hydrazone linkages is cleaved, altering the ligand's structure and coordination potential.

-

Stoichiometry: The complex consists of one central copper ion coordinated by two hydrolyzed Cuproxoline ligands.[1][4]

-

Unusual Oxidation State: The most remarkable feature of this complex is that the copper center is in the rare +3 oxidation state (Cu(III)).[1][2][5][16] The coordination environment, created by the deprotonated nitrogen atoms of the hydrolyzed ligands, stabilizes this higher oxidation state through a process of intramolecular electron transfer.[8][14]

-

Structure: The two hydrolyzed ligands arrange around the copper center to form a pseudo-macrocyclic, square-planar geometry.[2][8]

The dual-pathway mechanism is a critical insight for researchers. The choice of solvent and reactant ratios is not merely an experimental condition but the determining factor in the chemical nature of the final product.

Physicochemical and Structural Characterization

The poor solubility of both the green and blue complexes makes them intractable for conventional structural analysis methods like single-crystal X-ray crystallography or NMR spectroscopy.[1][4] This challenge necessitated the use of a combination of other powerful techniques to build a self-consistent structural picture.[1]

Spectroscopic Signature

The most distinct characteristic of the blue Cu(III)-Cuproxoline complex is its intense absorption in the visible spectrum, with a maximum absorbance (λmax) centered around 595-600 nm.[3][5] This strong absorbance is the basis for its use in quantitative spectrophotometric assays.

Advanced Structural Elucidation

The definitive characterization of the Cuproxoline-copper complexes has relied on a multi-pronged approach:

-

Mass Spectrometry: Used to determine the mass-to-charge ratio of the complex, providing crucial information about its composition and the stoichiometry of ligand to metal.[1][4]

-

X-ray Absorption Spectroscopy (XAS): An element-specific technique ideal for probing the local geometric and electronic structure around the copper atom in non-crystalline samples.[17] XAS data was instrumental in confirming the +3 oxidation state of copper in the blue complex and the +2 state in the green complex.[1][14]

-

Computational Chemistry: Density Functional Theory (DFT) calculations have been employed to model the reaction pathways, calculate the thermodynamic stability of the proposed structures, and simulate their spectroscopic properties.[8][9] These computational models supported the proposed mechanisms of ligand hydrolysis and intramolecular electron transfer leading to the Cu(III) state.[8]

Table 1: Comparative Properties of Copper-Cuproxoline Complexes

| Property | Green Complex | Blue Complex |

| Favored Conditions | Non-aqueous solvent or excess Cu(II)[1][4] | Aqueous solvent, excess ligand[1][4] |

| Copper Oxidation State | Cu(II)[1][4] | Cu(III)[1][2][4][5] |

| Ligand State | Unhydrolyzed[1][8] | Asymmetrically Hydrolyzed[2][8][14] |

| Stoichiometry (Cu:Ligand) | 1:1 (in repeating unit)[1] | 1:2[1][4] |

| Structure | Extended Oligomer/Polymer[1][2] | Monomeric, Pseudo-macrocyclic[8] |

| Appearance | Amorphous Green Precipitate[1][4] | Intensely Blue Solution/Solid[1][3] |

| λmax (Visible) | N/A | ~595-600 nm[3][5] |

Experimental Protocols & Workflows

Protocol: Spectrophotometric Quantification of Copper

This protocol outlines the standard method for determining copper concentration using Cuproxoline, leveraging the formation of the intensely blue Cu(III) complex.

Rationale: This assay is based on the Beer-Lambert Law, where the absorbance of the blue complex at ~600 nm is directly proportional to the concentration of copper in the sample. An excess of Cuproxoline is used to ensure all copper is converted to the blue Cu(III) complex and to satisfy the reaction's stoichiometric requirements.[3] The reaction kinetics show that a minimum incubation time is necessary for the color to fully and reproducibly develop.[3]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of Cuproxoline (e.g., 5 g/L) in a suitable solvent, such as ethanol. Prepare a set of copper standards of known concentrations (e.g., 0-10 mg/L Cu) using a certified copper salt like CuSO₄.

-

Sample Preparation: Dilute the unknown sample as necessary to ensure its copper concentration falls within the linear range of the standard curve.

-

Reaction: In a series of cuvettes or a 96-well plate, add a fixed volume of the Cuproxoline solution to each standard and unknown sample. A typical ratio might be 2.5 mL of Cuproxoline solution to 50 µL of sample.

-

Incubation: Allow the reaction to proceed for a minimum of 16 minutes at room temperature.[3] This waiting period is critical for the reaction to reach equilibrium and for the absorbance to stabilize.[3]

-

Measurement: Using a spectrophotometer, measure the absorbance of each standard and sample at the wavelength of maximum absorbance, typically between 595 nm and 600 nm.[3]

-

Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a calibration curve. Use the linear regression equation from this curve to calculate the copper concentration in the unknown samples.

Diagram 1: Chelation & Complex Formation Pathways

This diagram illustrates the two distinct pathways for copper chelation by Cuproxoline depending on the reaction environment.

Caption: Condition-dependent pathways of copper chelation by Cuproxoline.

Diagram 2: Experimental Workflow for Copper Quantification

This flowchart outlines the key steps for a typical spectrophotometric assay using Cuproxoline.

Caption: Workflow for spectrophotometric copper quantification.

Conclusion and Future Perspectives

The chelation of copper by Cuproxoline (Cuprizone) is a far more intricate process than its simple application in colorimetric assays might suggest. The mechanism is highly dependent on the reaction environment, leading to two distinct complexes: a green, oligomeric Cu(II) species with an unhydrolyzed ligand, and an intensely blue, monomeric Cu(III) species formed from hydrolyzed ligands.[1][4][8] The stabilization of the rare Cu(III) oxidation state is a testament to the unique coordination environment provided by the deprotonated, hydrolyzed hydrazone ligand.[14]

The elucidation of these structures, achieved through a modern analytical triad of mass spectrometry, X-ray absorption spectroscopy, and computational modeling, has resolved decades of questions surrounding this important reaction.[1][2] For researchers in drug development and neuroscience, this detailed mechanistic understanding is crucial. It underscores that the biological effects of Cuproxoline may be attributable to not just one, but potentially multiple copper-containing species, or even the process of copper chelation itself, which can perturb cellular metal homeostasis.[7][18] Future work may focus on isolating and independently testing the biological activities of the green and blue complexes to deconvolve their respective roles in Cuproxoline-induced toxicity and demyelination.

References

-

Pushie, M. J., et al. (2022). Synthesis and structural characterization of copper–cuprizone complexes. Dalton Transactions, 51(27), 10361-10376. Available from: [Link]

-

Pushie, M. J., et al. (2022). Synthesis and structural characterization of copper-cuprizone complexes. Request PDF. Available from: [Link]

-

iGEM (2018). Using Cuprizone to measure copper concentration. iGEM. Available from: [Link]

-

Pushie, M. J., et al. (2022). Synthesis and structural characterization of copper–cuprizone complexes. PubMed. Available from: [Link]

-

Messori, L., et al. (2007). Unravelling the chemical nature of copper cuprizone. ResearchGate. Available from: [Link]

-

Summers, K. L., et al. (2022). Informing our understanding of the copper–cuprizone reaction with computational chemistry. RSC Publishing. Available from: [Link]

-

Pushie, M. J., et al. (2022). Synthesis and structural characterization of copper–cuprizone complexes. Dalton Transactions. Available from: [Link]

-

Al-Hamdani, A. A., et al. (2022). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents. PMC. Available from: [Link]

-

Summers, K. L., et al. (2022). Synthesis and structural characterization of copper–cuprizone complexes. OSTI.GOV. Available from: [Link]

-

Sowntharya, R., et al. (2017). Copper(I) hydrazone complexes: Synthesis, structure, DNA binding, radical scavenging and computational studies. ResearchGate. Available from: [Link]

-

Shaheen, M. A., et al. (2023). Tailoring, spectroscopic, DFT, solvatochromic, antitumor, and molecular docking studies of new polynuclear Cu(II)-hydrazone complexes. PMC. Available from: [Link]

-

Messori, L., et al. (2007). Proposed scheme for the structure of the copper-CPZ complex. ResearchGate. Available from: [Link]

-

Torre, M. H., et al. (2021). Anticancer activity of a new copper(ii) complex with a hydrazone ligand. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Messori, L., et al. (2007). Unravelling the chemical nature of copper cuprizone. RSC Publishing. Available from: [Link]

-

Al-Hamdani, A. A., et al. (2024). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents. ACS Omega. Available from: [Link]

-

Gudi, V., et al. (2014). Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned. Frontiers in Cellular Neuroscience. Available from: [Link]

-

Zálešáková, P., et al. (2016). Cuprizone Administration Alters the Iron Metabolism in the Mouse Model of Multiple Sclerosis. PMC. Available from: [Link]

-

McMahon, E. J., et al. (2022). Cuprizone-induced Demyelination in Mouse Brain is not due to Depletion of Copper. PMC. Available from: [Link]

-

McMahon, E. J., et al. (2022). Cuprizone-induced Demyelination in Mouse Brain is not due to Depletion of Copper. PDF. Available from: [Link]

-

Bergh, M. A., et al. (2017). Cuprizone Intoxication Induces Cell Intrinsic Alterations in Oligodendrocyte Metabolism Independent of Copper Chelation. PubMed. Available from: [Link]

-

D'Angelo, P., et al. (2008). X-Ray absorption spectroscopy quantitative analysis of biomimetic copper(ii) complexes with tridentate nitrogen ligands mimicking the tris(imidazole) array of protein centres. RSC Publishing. Available from: [Link]

-

Mishra, A., et al. (2014). X-ray K-absorption spectroscopic studies of copper complexes. IAEA. Available from: [Link]

-

West, A. K., et al. (2024). Evidence for decreased copper associated with demyelination in the corpus callosum of cuprizone-treated mice. OPUS at UTS. Available from: [Link]

-

Peterson, R. E., & Bollier, M. E. (1955). Spectrophotometric Determination of Serum Copper with Biscyclohexanoneoxalyldihydrazone. Analytical Chemistry. Available from: [Link]

-

Elabscience (n.d.). Copper (Cu2+) Colorimetric Assay Kit (Complexing Method). Elabscience. Available from: [Link]

-

Escartin, G., et al. (2025). Synthesis and Characterization of Bimetallic Copper (I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. ChemRxiv. Available from: [Link]

-

Escartin, G., et al. (2024). Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. PMC. Available from: [Link]

Sources

- 1. Synthesis and structural characterization of copper–cuprizone complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.org [static.igem.org]

- 4. Synthesis and structural characterization of copper-cuprizone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned [frontiersin.org]

- 7. Cuprizone Administration Alters the Iron Metabolism in the Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Informing our understanding of the copper–cuprizone reaction with computational chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tailoring, spectroscopic, DFT, solvatochromic, antitumor, and molecular docking studies of new polynuclear Cu(II)-hydrazone complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cuprizone-induced Demyelination in Mouse Brain is not due to Depletion of Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cuprizone Intoxication Induces Cell Intrinsic Alterations in Oligodendrocyte Metabolism Independent of Copper Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structural characterization of copper–cuprizone complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Unravelling the chemical nature of copper cuprizone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and structural characterization of copper–cuprizone complexes (Journal Article) | OSTI.GOV [osti.gov]

- 17. X-Ray absorption spectroscopy quantitative analysis of biomimetic copper(ii) complexes with tridentate nitrogen ligands mimicking the tris(imidazole) array of protein centres - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of Cuproxoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuproxoline, a copper-containing chelating agent, presents a unique set of handling and safety considerations due to its chemical composition and intended applications in research and development. This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Cuproxoline, synthesized from an analysis of its constituent components: 8-hydroxyquinoline-5,7-disulfonic acid, copper, and diethylamine. By understanding the intrinsic hazards of each component, this document establishes a robust framework for risk mitigation, ensuring the safety of laboratory personnel and the integrity of experimental outcomes. The following sections detail the chemical and physical properties, hazard identification, exposure control, emergency procedures, and proper disposal of Cuproxoline, offering a holistic approach to its safe management in a laboratory setting.

Chemical & Physical Properties

Cuproxoline is a complex molecule with the CAS Registry Number 13007-93-7. It is also known by other names, including copper diethylamine oxyquinoline sulfonate and the trademarked names Dicuprene and Cuprimyl.[1] It presents as green platelets and is soluble in water, forming a dark-green solution.[1] A 10% aqueous solution of Cuproxoline is nearly neutral and has the practical advantage of being sterilizable by autoclaving.[1]

| Property | Value | Source |

| Molecular Formula | C34H56CuN6O14S4 | [1] |

| Molecular Weight | 964.65 g/mol | [1] |

| Appearance | Green platelets | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 13007-93-7 | [1] |

Hazard Identification and GHS Classification

Component Hazard Analysis:

-

8-Hydroxyquinoline-5,7-disulfonic acid (and related 8-hydroxyquinoline compounds): These compounds are classified as toxic if swallowed, may cause an allergic skin reaction, and cause serious eye damage.[2][3][4] They are also recognized as being very toxic to aquatic life with long-lasting effects.[2][3]

-

Copper (powder): Copper, particularly in powdered form, is a flammable solid and is very toxic to aquatic life.[5][6]

-

Diethylamine: This component is highly flammable as a liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1][7][8]

Based on this composite analysis, Cuproxoline should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Due to the presence of 8-hydroxyquinoline derivatives and diethylamine.

-

Skin Corrosion/Irritation: Primarily from the diethylamine component.

-

Serious Eye Damage/Irritation: A significant risk from both the 8-hydroxyquinoline and diethylamine components.

-

Flammability: The presence of diethylamine suggests a potential fire hazard, although the overall flammability of the complex may be different.

-

Aquatic Toxicity: Both copper and 8-hydroxyquinoline derivatives are toxic to aquatic organisms.

Anticipated GHS Pictograms for Cuproxoline:

Safe Handling and Storage

Given the hazardous nature of its components, stringent handling and storage protocols are imperative.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection: Always wear chemical splash goggles. A face shield should be used in situations where splashing is a significant risk.[9][10]

-

Skin Protection: A chemical-resistant lab coat should be worn at all times. Gloves, such as nitrile or neoprene, are mandatory.[9][10]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[11] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]

3.2. Handling Procedures

-

Avoid all personal contact, including inhalation of dust or mists.[1]

-

Use designated tools for transferring the chemical to avoid cross-contamination.[11]

-

When preparing solutions, always add the solid Cuproxoline to the solvent slowly.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]

3.3. Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][12]

-

Keep containers tightly closed to prevent contamination and potential reaction with moisture or air.[8][12]

-

Store away from incompatible materials, such as strong oxidizing agents.[12]

-

Label all containers clearly with the chemical name, hazard pictograms, and date of receipt/opening.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [3][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: The presence of diethylamine suggests that flammable and toxic vapors may be produced during a fire.[1][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

4.3. Accidental Release Measures

A tiered response is necessary depending on the scale of the spill.

-

Evacuate and Secure: Immediately evacuate the area and prevent entry.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

-

Collection and Disposal: Place the contained material into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Toxicological and Ecological Information

5.1. Toxicological Data

The primary known toxicological value for Cuproxoline is an intramuscular LD50 in rats of 126 mg/kg.[1] The toxicology of the complex is likely a combination of the effects of its components.

-

Copper: Excessive exposure can lead to gastrointestinal distress, and liver and kidney damage.[8]

-

Diethylamine: Can cause severe irritation and burns to the skin, eyes, and respiratory tract.[11] Chronic exposure may lead to bronchitis and affect the liver and kidneys.[11]

-

8-Hydroxyquinoline Derivatives: These are known to be toxic upon ingestion and can cause severe eye damage and skin sensitization.[2][3][4]

5.2. Ecological Information

Cuproxoline should be considered harmful to the environment, particularly aquatic ecosystems.

-

Copper: Copper is highly toxic to aquatic life and does not degrade, instead entering complex biogeochemical cycles.[5][6][13]

-

8-Hydroxyquinoline Derivatives: These compounds are also classified as very toxic to aquatic life with long-lasting effects.[2][3]

-

Environmental Fate: The overall environmental persistence and degradation pathways of the Cuproxoline complex are not well-documented. However, due to its components, it should be prevented from entering drains, soil, or waterways.

Disposal Considerations

All waste containing Cuproxoline must be treated as hazardous waste.

-

Dispose of unused Cuproxoline and any contaminated materials in a designated hazardous waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of Cuproxoline down the drain or in regular trash.

Conclusion

The safe handling of Cuproxoline is predicated on a thorough understanding of the hazards posed by its constituent parts. By adhering to the comprehensive guidelines outlined in this document—from consistent use of appropriate personal protective equipment to the implementation of robust emergency and disposal procedures—researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to protecting both personnel and the environment while enabling the successful advancement of scientific research.

References

-

DrugFuture. (n.d.). Cuproxoline. Retrieved from [Link]

-

Penta s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

-

Fisher Scientific. (2010, September 6). SAFETY DATA SHEET: 8-Hydroxyquinoline. Retrieved from [Link]

-

State of New Jersey. (n.d.). DIETHYLAMINE HAZARD SUMMARY. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet Copper powder ~325 Mesh. Retrieved from [Link]

-

ECKART GmbH. (2023, February 12). KU F 60 Copper Powder - SAFETY DATA SHEET. Retrieved from [Link]

-

AECI Plant Health. (2022, October). COPPER CHELATE. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Copper powder. Retrieved from [Link]

-

PubChem. (n.d.). Cuproxoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Pesticidal copper (I) oxide: environmental fate and aquatic toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Insights into the CuO nanoparticle ecotoxicity with suitable marine model species. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Insights into the CuO nanoparticle ecotoxicity with suitable marine model species. Retrieved from [Link]

Sources

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Copper - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Copper | Toxicological Profile | ATSDR [wwwn.cdc.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. Toxicology and carcinogenesis studies of diethylamine (CAS No. 109-89-7) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rolfesagri.co.za [rolfesagri.co.za]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. sswm.info [sswm.info]

- 9. redox.com [redox.com]

- 10. msds.plantprod.com [msds.plantprod.com]

- 11. nj.gov [nj.gov]

- 12. aksci.com [aksci.com]

- 13. Pesticidal copper (I) oxide: environmental fate and aquatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Highly Selective Quinoline-Based Fluorescent Probes for Cu(II) Detection in Aqueous and Biological Systems

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Environmental Monitoring, Metallomics, Live-Cell Imaging, and Diagnostics

Introduction & Mechanistic Rationale

Copper is the third most abundant essential transition metal in the human body, playing a critical role in various physiological processes, including cellular respiration and antioxidant defense. However, dysregulation of Cu(II) is heavily implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Consequently, tracking Cu(II) in complex biological matrices requires highly sensitive and selective analytical tools.

As a Senior Application Scientist, I frequently recommend quinoline-based fluorescent probes for transition metal detection. The quinoline scaffold is highly privileged in coordination chemistry because its nitrogen atom acts as an excellent electron donor, providing a strong chelating affinity for transition metals. Furthermore, its extended

The Causality of Signal Output: Turn-Off vs. Turn-On

Cu(II) is a paramagnetic ion. In most conventional designs, the binding of Cu(II) to a fluorophore quenches the excited state via rapid Photoinduced Electron Transfer (PET) or the heavy-atom effect, resulting in a "Turn-Off" signal[2]. For example, coupling quinoline with a dansyl group (e.g., the DC probe) enhances Intramolecular Charge Transfer (ICT) upon Cu(II) binding, completely quenching the fluorescence[1].

However, "Turn-Off" sensors can suffer from false positives due to environmental quenching. To engineer a "Turn-On" system, we must design the probe such that Cu(II) binding restricts non-radiative pathways (like C=N isomerization) or blocks an existing PET pathway. A prime example is the hydrazine-quinoline (HQ) conjugate, which exhibits a rare and highly desirable strong fluorescence enhancement upon Cu(II) chelation[2].

Mechanistic pathways of quinoline-based probes upon Cu(II) coordination.

Quantitative Data Summary

To select the appropriate reagent for your specific assay, compare the photophysical properties and detection limits of validated quinoline derivatives:

| Probe Scaffold | Recognition Mechanism | Signal Modality | Detection Limit (LOD) | Stoichiometry | Validated Application | Ref |

| Dansyl-Quinoline (DC) | ICT Enhancement | Turn-Off | 43 nM | 1:1 | Zebrafish Imaging | [1] |

| Hydrazine-Quinoline (HQ) | Restricted Isomerization | Turn-On | ~nM range | 1:1 | SGC-7901 Live Cells | [2] |

| Benzimidazole-Quinoline | Colorimetric & Fluorescent | Turn-Off | < 20 µM | 1:1 | Environmental Water | [3] |

| Quinoxaline-Quinoline (QM) | Chelation (N-donors) | Turn-Off | 0.39 µM | 1:1 | Real Sample Quantification | [4] |

Standardized Experimental Protocol

This self-validating protocol is designed to ensure maximum reproducibility when characterizing a new quinoline-based Cu(II) sensor.

Phase 1: Reagent and Buffer Preparation

-

Probe Stock Solution: Dissolve the synthesized quinoline probe in spectroscopic-grade DMSO or Ethanol to a final concentration of 1.0 mM[2].

-

Expert Insight: Quinoline derivatives are highly hydrophobic. Using an organic co-solvent prevents Aggregation-Caused Quenching (ACQ) before the metal binds.

-

-

Metal Ion Stocks: Prepare 10.0 mM aqueous solutions of Cu(NO

) -

Working Buffer: Prepare 20 mM HEPES buffer (pH 7.4).

Phase 2: Spectroscopic Titration & LOD Determination

-

Prepare a 10 µM working solution of the probe in a HEPES/DMSO mixture (e.g., 9:1 v/v)[5].

-

Record the baseline UV-Vis absorption and fluorescence emission spectra.

-

Titrate Cu(II) incrementally from 0 to 50 µM. Allow exactly 2 minutes of equilibration time between additions to ensure complete complexation.

-

Plot the fluorescence intensity at the maximum emission wavelength (

) against the Cu(II) concentration. -

Calculate the Limit of Detection (LOD) using the formula: LOD = 3

/k , where

Phase 3: Stoichiometry Validation (Job Plot)

To prove the causality of your signal, you must confirm how many probe molecules bind to a single Cu(II) ion.

-

Maintain a constant total concentration of [Probe] + [Cu

] (e.g., 50 µM)[4]. -

Vary the molar fraction of Cu(II) from 0 to 1.0.

-

Plot the change in fluorescence intensity (

) versus the molar fraction of Cu(II). -

An inflection point at 0.5 mathematically proves a 1:1 binding stoichiometry[4][5].

Phase 4: Live-Cell Imaging Workflow

-

Seed SGC-7901 cells (or your cell line of choice) in glass-bottom confocal dishes and culture for 24 hours.

-

Incubate the cells with 10 µM of the quinoline probe for 30 minutes at 37°C[2].

-

Critical Step: Wash the cells three times with warm buffer. Causality: Removing unbound extracellular probe is mandatory to eliminate background noise and prevent false localization artifacts.

-

Incubate with 20 µM Cu(II) for an additional 30 minutes.

-

Image using Confocal Laser Scanning Microscopy (CLSM) at the probe's specific excitation wavelength (e.g.,

= 319 nm for HQ)[2].

End-to-end workflow for validating a quinoline-based Cu(II) fluorescent probe.

Trustworthiness & Quality Control

A self-validating system requires rigorous controls. When executing this protocol, ensure you perform a Competitive Metal Ion Assay . Add 100 equivalents of competing background ions (e.g., Na

References

-

Highly Sensitive Dansyl-Based Chemosensor for Detection of Cu2+ in Aqueous Solution and Zebrafish Source: National Institutes of Health (PMC) URL:[Link]

-

Simple quinoline-based “turn-on” fluorescent sensor for imaging copper (II) in living cells Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

-

Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions Source: National Institutes of Health (PMC) / ACS Omega URL:[Link]

-

A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe3+ and fluorescent sensing of Cu2+ and its application Source: Arabian Journal of Chemistry URL:[Link]

-

A high-contrast colorimetric and fluorescent probe for Cu2+ based on benzimidazole-quinoline Source: Sensors and Actuators B: Chemical (ResearchGate) URL:[Link]

Sources

- 1. Highly Sensitive Dansyl-Based Chemosensor for Detection of Cu2+ in Aqueous Solution and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]

- 5. Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Fluorescent Quenching Assay for Copper(II) Ions via in situ Cuproxoline Complexation

Executive Summary & Mechanistic Principle

Copper is a critical transition metal in biological systems, but dysregulation can lead to severe oxidative stress and toxicity[1]. Cuproxoline—a well-known antirheumatic and veterinary copper supplement—is a coordination complex composed of bis(8-hydroxy-5,7-quinolinedisulfonato)copper[2]. By reverse-engineering this pharmaceutical complex, we can utilize its free ligand, 8-hydroxyquinoline-5,7-disulfonic acid (8-HQS) , as a highly sensitive, fully aqueous fluorescent probe for the detection of Cu²⁺ ions.

The Causality of the Quenching Mechanism: Free 8-HQS is highly fluorescent due to its rigid aromatic quinoline ring. However, upon coordination with Cu²⁺, it forms the stable Cuproxoline complex in situ. Because Cu²⁺ is a paramagnetic transition metal (d⁹ electron configuration), it facilitates rapid non-radiative decay pathways (such as photoinduced electron transfer). This results in a strong, static "turn-off" fluorescence response[3][4]. While some complex synthetic sensors are engineered for "turn-on" sensing[4], the native 8-HQS scaffold remains a robust analytical tool due to its predictable 1:2 (Cu:Ligand) stoichiometry and excellent selectivity[5].

Experimental Design & Causality of Reagent Selection

As a Senior Application Scientist, designing a robust assay requires anticipating matrix interferences and chemical incompatibilities.

-

Probe Selection (8-HQS vs. 8-HQ): Standard 8-hydroxyquinoline (8-HQ) requires organic co-solvents (like DMSO or ethanol) which can alter metal coordination geometry or precipitate biological proteins. The addition of two sulfonate groups in 8-HQS renders the probe highly water-soluble, allowing for a 100% aqueous assay.

-

Buffer Selection (HEPES): We strictly utilize 50 mM HEPES (pH 7.4). Why? Phosphate buffers must be avoided because they precipitate Cu²⁺ as copper(II) phosphate, artificially depleting the analyte. Tris buffer must also be avoided because its primary amines competitively chelate Cu²⁺, drastically reducing assay sensitivity.

-

Self-Validating System: A common pitfall in "turn-off" assays is false positives caused by the Inner-Filter Effect (IFE) or probe degradation. To make this protocol self-validating, we incorporate an EDTA Reversibility Control . EDTA has a higher thermodynamic affinity for Cu²⁺ than 8-HQS. Adding EDTA post-assay strips the copper, restoring fluorescence. If fluorescence is not restored, the quenching is an artifact.

Workflow Visualization

Fig 1. Workflow of the 8-HQS fluorescent assay, Cuproxoline formation, and EDTA self-validation.

Self-Validating Step-by-Step Protocol

Step 1: Reagent Preparation

-

8-HQS Stock (1 mM): Dissolve 8-hydroxyquinoline-5,7-disulfonic acid in deionized water. Store in a dark or foil-wrapped tube to prevent photobleaching.

-

Assay Buffer: Prepare 50 mM HEPES, adjust to pH 7.4 using NaOH.

-

Cu²⁺ Standards: Prepare a 1 mM stock of CuCl₂ in deionized water. Serially dilute in Assay Buffer to yield working standards ranging from 0 to 50 µM.

-

Validation Reagent: Prepare a 10 mM stock of EDTA in deionized water (pH adjusted to 8.0 for solubility).

Step 2: Assay Execution

-

Plate Setup: Use a 96-well black opaque microplate to prevent well-to-well optical crosstalk and minimize background scattering.

-

Probe Addition: Add 10 µL of the 1 mM 8-HQS Stock to 890 µL of Assay Buffer per well (Final probe concentration: 10 µM).

-

Analyte Addition: Add 100 µL of the Cu²⁺ standards or unknown samples to the respective wells.

-

Incubation: Incubate at room temperature for 5 minutes in the dark. Note: While complexation is nearly instantaneous, a 5-minute incubation ensures thermodynamic equilibrium across the entire plate.

-

Readout: Measure fluorescence intensity using a microplate reader set to λ_ex = 360 nm and λ_em = 510 nm .

Step 3: Self-Validating Reversibility Control (Critical)

-

To the wells showing significant fluorescence quenching, add 10 µL of the 10 mM EDTA Validation Reagent.

-

Incubate for 5 minutes and remeasure fluorescence at 360/510 nm.

-

Data Interpretation: If the quenching is genuinely due to Cuproxoline complexation, EDTA will sequester the Cu²⁺ and fully restore the 8-HQS fluorescence. If the signal remains quenched, it indicates an optical artifact (e.g., sample matrix absorbing the excitation light) or probe degradation.

Analytical Parameters & Quantitative Data

The following table summarizes the expected quantitative performance of the 8-HQS assay when executed according to the protocol above.

| Parameter | Value / Characteristic | Analytical Significance |

| Excitation / Emission | 360 nm / 510 nm | The large Stokes shift (~150 nm) minimizes background autofluorescence from biological samples. |

| Linear Dynamic Range | 0.5 µM – 20 µM | Perfectly covers physiological and environmental Cu²⁺ thresholds. |

| Limit of Detection (LOD) | ~0.1 µM (100 nM) | Sufficient for trace analysis in aqueous matrices without pre-concentration. |

| Response Time | < 2 minutes | Enables high-throughput screening and real-time kinetic monitoring. |

| Selectivity | Cu²⁺ >> Zn²⁺, Fe³⁺, Ca²⁺ | The specific geometry of the 8-HQS scaffold strongly favors Cu²⁺, preventing false positives from common biological cations. |

References

-

Title: Cuproxoline (Compound Summary) Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (nih.gov) URL: [Link]

-

Title: Simple quinoline-based “turn-on” fluorescent sensor for imaging copper (II) in living cells Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

-

Title: Photoactive Chemosensors 2: 8-Hydroxyquinoline Based Cu(II) Selective Fluorescent Tripod Source: Supramolecular Chemistry (tandfonline.com) URL: [Link]

Sources

- 1. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cuproxoline [drugfuture.com]

- 3. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: A Senior Scientist's Guide to Copper Analysis in Biological Fluids

Abstract

The quantification of copper in biological fluids such as blood, serum, plasma, and urine is of paramount importance in clinical diagnostics, toxicological screening, and biomedical research. Copper is an essential trace element, but its dysregulation is implicated in a range of pathologies, including Wilson's disease and Menkes disease.[1][2] The analytical challenge lies not only in the low physiological concentrations of copper but also in the complex, protein-rich matrix of biological samples. This application note provides a comprehensive guide to robust sample preparation, detailing methodologies from direct dilution to complete matrix elimination via acid digestion. It emphasizes the foundational principles of contamination control and explains the rationale behind protocol choices to empower researchers to generate data of the highest accuracy and integrity.

The Analytical Imperative: Why Sample Preparation is Critical

The journey to accurate copper quantification begins long before the sample reaches the spectrometer. Biological fluids are a complex cocktail of proteins, lipids, salts, and other organic molecules that can cause significant analytical interferences. These "matrix effects" can suppress or enhance the analyte signal, leading to erroneous results.[3][4][5] Furthermore, the ubiquitous nature of copper in the environment presents a constant risk of sample contamination, which can artificially inflate results.[6][7]